Methyl 3-methyl-4-oxopent-2-enoate
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Overview
Description
Methyl 3-methyl-4-oxopent-2-enoate: is an organic compound with the molecular formula C7H10O3. It is a methyl ester of 3-methyl-4-oxopent-2-enoic acid and is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The compound can be synthesized from 3-methyl-4-oxopent-2-enoic acid by esterification with methanol in the presence of an acid catalyst.
Reaction Conditions: The esterification reaction typically requires heating the reactants under reflux with a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: On an industrial scale, the compound is produced through a continuous process involving the reaction of 3-methyl-4-oxopent-2-enoic acid with methanol in a reactor equipped with a distillation column to separate the ester product from the reaction mixture.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Methyl 3-methyl-4-oxopent-2-enoate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Medicine: Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-methyl-4-oxopent-2-enoate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound is typically converted to a carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 3-methyl-4-oxopent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-methoxy-2-oxopent-3-enoate: Similar structure but with a methoxy group at the 4-position.
Uniqueness: Methyl 3-methyl-4-oxopent-2-enoate is unique in its reactivity and applications due to its specific structural features, such as the presence of the methyl ester group and the oxo group at the 4-position.
Biological Activity
Methyl 3-methyl-4-oxopent-2-enoate is a β-keto ester with notable potential in medicinal chemistry due to its biological activity and utility as a precursor in the synthesis of various bioactive compounds. This article provides a comprehensive overview of its biological properties, synthesis methods, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. It features a conjugated system, characterized by a double bond between the second and third carbons and a carbonyl group at the fourth position. This unique structure contributes to its reactivity and versatility in organic synthesis, making it an important compound in medicinal chemistry.
Medicinal Chemistry Applications
This compound has been identified as a precursor for synthesizing various bioactive molecules, including enzyme inhibitors and therapeutic agents. Its ability to interact with biological targets is crucial for developing new pharmaceuticals and understanding biochemical pathways.
Table 1: Comparison of Related Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Ethyl 3-methyl-4-oxopent-2-enoate | Ethyl group instead of methyl | More hydrophobic; different reactivity profile |
Methyl acetoacetate | Lacks the double bond at the 2-position | More straightforward synthesis methods |
Methyl 4-oxopent-2-enoate | No methyl group at the 3-position | Less sterically hindered; different reactivity |
Ethyl acetoacetate | Similar structure but with an ethyl ester group | Widely used in organic synthesis |
This table illustrates how this compound stands out due to its unique structure, allowing for versatile synthetic pathways and biological interactions.
Mechanistic Studies
Research indicates that this compound can engage in various nucleophilic addition reactions, forming derivatives that interact with biological systems. Studies have shown its capacity for Michael addition and aldol condensation, which are significant for its reactivity in synthetic transformations.
Case Studies
- Antimicrobial Activity : In experiments assessing the antimicrobial properties of related compounds, this compound derivatives demonstrated significant inhibitory effects against various bacterial strains. The minimal inhibitory concentration (MIC) values indicated promising potential as antimicrobial agents.
- Antitumor Activity : A study utilizing the MTT assay revealed that certain derivatives synthesized from this compound exhibited growth inhibition against tumor cell lines. This suggests that derivatives of this compound may possess antitumor properties, warranting further investigation into their mechanisms of action .
Synthesis Methods
Several synthetic routes exist for producing this compound:
- Condensation Reactions : The compound can be synthesized via the condensation of methyl acetoacetate with acetaldehyde.
- Biocatalytic Methods : Recent research has explored biocatalytic approaches using enzymes to facilitate the conversion of related substrates into this compound, highlighting environmentally friendly synthesis pathways .
Properties
IUPAC Name |
methyl (E)-3-methyl-4-oxopent-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAODWYVSFNKRR-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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